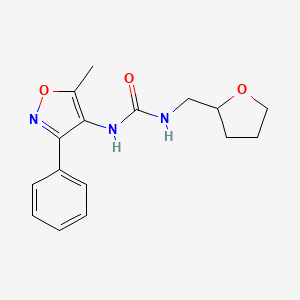

N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-11-14(15(19-22-11)12-6-3-2-4-7-12)18-16(20)17-10-13-8-5-9-21-13/h2-4,6-7,13H,5,8-10H2,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQOXOGGBDJNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₁₉N₃O₃

- Molecular Weight : 301.34 g/mol

- CAS Number : 1858255-75-0

- Storage Conditions : Ambient temperature

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of isoxazole derivatives. The isoxazole ring is known for its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 5-methylisoxazole + tetrahydrofuran derivative | Intermediate A |

| 2 | Reaction with urea derivatives | This compound |

Anticancer Activity

Research indicates that compounds containing the isoxazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoxazole can inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in cell growth and apoptosis .

A study focused on the effects of this compound demonstrated its ability to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. These assays measure the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Results indicated that this compound exhibits moderate antioxidant activity compared to standard antioxidants .

Case Studies

- In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting effective inhibition at micromolar concentrations.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit biological activity against various targets, particularly in the realm of anti-inflammatory and analgesic therapies.

Case Study: COX Inhibition

Research has indicated that compounds with isoxazole moieties can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The related compound valdecoxib has demonstrated significant anti-inflammatory properties, suggesting that similar derivatives could offer therapeutic benefits in treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups that can be modified to enhance biological activity or alter physicochemical properties.

Example Application: Synthesis of Isoxazole Derivatives

Researchers have utilized this compound in the synthesis of more complex isoxazole derivatives, which are valuable in drug discovery for their diverse biological activities .

Material Science

In material science, this compound can be explored for its potential use in creating polymers or other materials with specific mechanical or thermal properties. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics.

Application Example: Polymer Composites

Studies have shown that integrating isoxazole-containing compounds into polymer systems can improve thermal stability and mechanical strength, making them suitable for advanced applications in electronics and aerospace .

Comparison with Similar Compounds

Key Differences :

- Solubility : The THF group in the target compound likely improves polar solvent compatibility compared to aromatic substituents in 30d or benzhydryl groups in 30b/30c .

- Bioactivity : Compounds like 30b/30c are designed for neurological targets (e.g., GABA receptors), while the target compound’s application remains exploratory .

Hydroxyurea Derivatives

Hydroxyureas such as N'-methyl-N'-hydroxycarbamoyl-D-phenylglycine benzhydrylamide (Compound 3) feature an N-hydroxyurea group instead of a standard urea bridge. These exhibit distinct reactivity, often serving as radical scavengers or enzyme inhibitors (e.g., ribonucleotide reductase) . The absence of a hydroxy group in the target compound limits its radical-mediated activity but enhances stability .

Agricultural Urea-Based Pesticides

| Compound Name | Substituents | Use | Reference |

|---|---|---|---|

| Chloroxuron | 4-(4-Chlorophenoxy)phenyl | Herbicide | |

| Difenoxuron | 4-(4-Methoxyphenoxy)phenyl | Herbicide | |

| Metobenzuron | Complex chromane substituent | Herbicide |

Comparison :

- Structural Complexity : Agricultural ureas often incorporate halogenated or alkoxy-phenyl groups for pesticidal activity, contrasting with the target compound’s THF and isoxazole motifs .

- Function : The target compound lacks documented pesticidal activity, suggesting divergent design goals (e.g., pharmaceutical vs. agrochemical) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea, and what reaction conditions optimize yield and purity?

- Methodology : Urea derivatives are typically synthesized via the reaction of isocyanates with amines. For this compound, 5-methyl-3-phenylisoxazol-4-yl isocyanate can be reacted with tetrahydrofuran-2-ylmethylamine under anhydrous conditions in a polar aprotic solvent (e.g., THF or DCM). Catalytic bases like triethylamine may enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm the urea linkage (δ ~6.5-7.5 ppm for NH protons) and aromatic/isoxazole protons.

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).

- FT-IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Methodology :

- Enzyme inhibition : Test against COX-2 (using a fluorometric assay with recombinant enzyme) due to structural similarity to known COX-2 inhibitors like parecoxib.

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values determined after 24–48 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 3LN1). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with the isoxazole ring.

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 metabolism. Adjust substituents (e.g., tetrahydrofuran group) to optimize bioavailability .

Q. What are the key intermolecular interactions in its crystal structure, and how do they influence solid-state stability?

- Methodology :

- X-ray crystallography : Resolve the structure using SHELXL96. Expect N–H···O hydrogen bonds between urea groups and π-π stacking of phenyl rings.

- Thermal analysis : TGA/DSC reveals decomposition temperatures (>200°C) correlated with hydrogen-bond network integrity .

Q. How does the compound’s reactivity under acidic or oxidative conditions impact its stability in biological systems?

- Methodology :

- Forced degradation : Expose to 0.1M HCl (37°C, 24h) and analyze via HPLC for hydrolysis products (e.g., cleavage of urea to amines).

- LC-MS/MS : Identify oxidation products (e.g., sulfoxide derivatives) after H₂O₂ treatment. Stabilize with antioxidants (e.g., BHT) in formulations .

Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.